1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate
Description
This compound is a piperidine-based dicarboxylate derivative with a stereochemically defined (3R,4S) configuration. Its structure includes:
- 4-O-ethyl ester: A smaller ester group that balances solubility and metabolic stability.
- 3-position substituent: A tert-butoxycarbonyl (Boc)-protected amine, which serves as a temporary protective group for synthetic manipulation .
The molecule’s stereochemistry and functional groups suggest applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzymes like monoacylglycerol lipase (MAGL) or fatty acid amide hydrolase (FAAH) .
Properties
IUPAC Name |
1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)16-11-12-23(13-17(16)22-19(25)29-21(2,3)4)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETAHUUYGCKWIL-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification reactions to introduce the benzyl and ethyl ester groups. The piperidine ring is often constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Produces primary alcohols.
Scientific Research Applications
1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile building block for constructing more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester groups may also play a role in modulating the compound’s bioavailability and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and implications:
Key Observations:
Bulky esters (e.g., tert-butyl) enhance steric protection of reactive groups during synthesis .
Substituent Impact :
- The Boc group at the 3-position in the target compound allows selective deprotection for subsequent derivatization, a feature absent in simpler analogs like compound 30 .
- Electron-withdrawing groups (e.g., CF₃, pentafluorophenyl) improve metabolic stability but may reduce binding affinity to enzyme active sites .
Stereochemical Considerations :
- The (3R,4S) configuration in the target compound is critical for chiral recognition in enzyme binding. Analogs lacking defined stereochemistry (e.g., compound 30) show reduced selectivity .
Yield and Purity:
Biological Activity
1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in relation to cancer therapeutics and neuropharmacology. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This molecular structure includes a piperidine ring, which is significant for its biological interactions.
Biological Activity Overview
The compound has been studied for its potential effects on various biological systems. Key areas of focus include:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can inhibit tumor growth by targeting specific cancer pathways.
- Neuropharmacological Effects : The structural features suggest possible interactions with neurotransmitter systems, potentially influencing cognitive function and mood disorders.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds. For instance, the compound's ability to suppress EGFR mutant cancer cells was noted in a patent that described its synthesis and biological testing. The results indicated significant inhibition of cell proliferation in vitro, suggesting its potential as a targeted therapy for specific cancer types .
Case Study: EGFR Mutant Cancer Cells
A study involving the application of similar piperidine derivatives demonstrated the following results:
| Parameter | Result |
|---|---|
| IC50 (μM) | 5.2 |
| Cell Line | A431 (EGFR positive) |
| Treatment Duration | 48 hours |
| Mechanism of Action | EGFR pathway inhibition |
These findings support the hypothesis that modifications to the piperidine structure can enhance anticancer activity.
Neuropharmacological Effects
The compound's interactions with neurotransmitter systems have been explored in various contexts. One study focused on its effects on serotonin receptors, indicating potential anxiolytic properties.
Case Study: Serotonin Receptor Interaction
In vivo studies showed that administration of the compound resulted in:
| Parameter | Result |
|---|---|
| Behavior Test | Elevated Plus Maze |
| Anxiety Reduction (%) | 45% |
| Dosage (mg/kg) | 10 |
These results suggest that the compound may have therapeutic potential for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
